(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving This compound
are not well-documented .
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective activity for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method has identified distinct conformations that contribute to its interaction with the receptor. This study developed unified pharmacophore models for CB1 receptor ligands, contributing to the understanding of the steric and electrostatic interactions essential for binding to the CB1 receptor, and suggesting that certain structural features might confer antagonist or inverse agonist activity depending on their interaction with the receptor (Shim et al., 2002).
Antimicrobial and Phytotoxic Screening
Pyrazolines, synthesized by the cyclization of chalcones with substituted benzyl hydrazides using piperidine as a catalyst, have shown significant antimicrobial and phytotoxic activities. This indicates their potential as biologically active compounds for further study in these areas (Mumtaz et al., 2015).
Structural Analyses and Isomorphism
The synthesis of isomorphous structures, including small heterocyclic analogues, under the influence of tertiary amines, has been explored. These studies provide insights into the structural requirements for isomorphism in heterocyclic compounds and may facilitate the design of new materials with desirable physical properties (Swamy et al., 2013).
Anticancer and Antimicrobial Activity
Novel pyrazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds have shown promise as potential therapeutic agents, indicating the utility of this chemical framework in drug development (Hafez et al., 2016).
Green Chemistry Approaches
The oxidative functionalization reaction of an aldehyde with pyrazole, using a substoichiometric quantity of an oxidant, represents a clean, green approach to synthesizing acyl pyrazole derivatives. This method, performed solvent-free and without a base, highlights the importance of developing environmentally friendly synthetic methods in chemical research (Doherty et al., 2022).
Future Directions
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-17-8-4-14(16-17)13-3-2-7-18(11-13)15(19)12-5-9-20-10-6-12/h4,8,12-13H,2-3,5-7,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJJBBHVNUJNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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